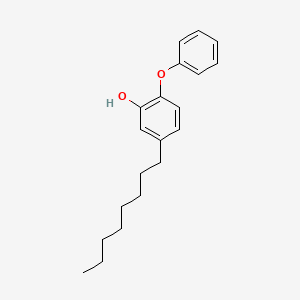

5-Octyl-2-phenoxyphenol

Description

Propriétés

Formule moléculaire |

C20H26O2 |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

5-octyl-2-phenoxyphenol |

InChI |

InChI=1S/C20H26O2/c1-2-3-4-5-6-8-11-17-14-15-20(19(21)16-17)22-18-12-9-7-10-13-18/h7,9-10,12-16,21H,2-6,8,11H2,1H3 |

Clé InChI |

JOWYBLIPWAMIHM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC1=CC(=C(C=C1)OC2=CC=CC=C2)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse du 5-octyl-2-phénoxyphénol implique généralement la réaction du 5-chloro-2-nitrophénol avec le bromure d'octyle en présence d'une base telle que l'hydrure de sodium. La réaction est effectuée dans un solvant comme le diméthylformamide (DMF) sous atmosphère d'argon à des températures élevées. Le produit résultant est ensuite soumis à une réduction pour obtenir le 5-octyl-2-phénoxyphénol .

Méthodes de production industrielle: La production industrielle du 5-octyl-2-phénoxyphénol suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'optimisation des conditions réactionnelles pour garantir un rendement élevé et la pureté du produit final. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l'efficacité du processus de production.

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Chimie: Le 5-octyl-2-phénoxyphénol est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes. Sa structure unique permet la création de diverses banques chimiques pour la découverte et le développement de médicaments.

Biologie: Le composé a été étudié pour ses propriétés antimicrobiennes potentielles. Il a montré une activité contre diverses souches bactériennes, notamment Mycobacterium tuberculosis.

Médecine: La recherche a indiqué que le 5-octyl-2-phénoxyphénol peut inhiber l'enzyme énoyl-acyl carrier protein réductase (InhA), qui est essentielle à la survie de Mycobacterium tuberculosis. Cela en fait un candidat potentiel pour le développement de nouveaux médicaments antituberculeux.

Industrie: Dans les applications industrielles, le 5-octyl-2-phénoxyphénol est utilisé comme additif dans la production de plastiques, d'adhésifs et de revêtements. Sa capacité à améliorer la stabilité thermique et la résistance au feu le rend précieux dans ces industries.

5. Mécanisme d'action

Le principal mécanisme d'action du 5-octyl-2-phénoxyphénol implique l'inhibition de l'enzyme énoyl-acyl carrier protein réductase (InhA). Cette enzyme est cruciale pour le cycle d'élongation des acides gras dans Mycobacterium tuberculosis. En inhibant cette enzyme, le 5-octyl-2-phénoxyphénol perturbe la synthèse des acides gras essentiels, entraînant la mort des cellules bactériennes.

Applications De Recherche Scientifique

Antimicrobial Activity

5-Octyl-2-phenoxyphenol has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. It acts as an inhibitor of the enoyl-acyl carrier protein reductase (InhA), an enzyme essential for fatty acid biosynthesis in the bacterium. This inhibition disrupts the bacterial cell's ability to synthesize vital components, leading to cell death.

Key Findings:

- Inhibition Potency: The compound exhibits a Ki value of 1 nM and an IC50 value of 5 nM against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis .

- Mechanism of Action: The binding mode involves π–π stacking interactions and hydrophobic interactions that enhance its affinity for InhA, making it a promising candidate for developing new antitubercular drugs .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications influence the activity of this compound. The length of the alkyl chain significantly affects its inhibitory potency, with longer chains generally resulting in increased activity .

Comparison Table: Inhibitory Potency of Related Compounds

| Compound | Ki Value (nM) | IC50 Value (nM) | MIC (µg/mL) |

|---|---|---|---|

| This compound | 1 | 5 | 2–3 |

| 5-Pentyl-2-phenoxyphenol | 10 | 55 | 6.4 |

| Triclosan | 20 | 10 | 8 |

Industrial Applications

Beyond its biological applications, this compound is utilized as an additive in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance . Its unique chemical properties allow it to enhance product performance in various industrial applications.

Case Studies

-

Study on InhA Inhibition:

A detailed investigation into the binding characteristics of this compound revealed that it occupies critical binding sites on InhA, leading to effective inhibition of mycolic acid biosynthesis in Mycobacterium tuberculosis . This study highlighted the potential for this compound to overcome resistance mechanisms associated with traditional antibiotics like isoniazid. -

Pharmacokinetic Evaluations:

Pharmacokinetic studies demonstrated that after oral administration, derivatives like this compound displayed prolonged serum presence compared to existing treatments, suggesting improved bioavailability and reduced toxicity . These findings are crucial for developing effective therapies against resistant bacterial strains.

Mécanisme D'action

The primary mechanism of action of 5-octyl-2-phenoxyphenol involves the inhibition of the enzyme enoyl-acyl carrier protein reductase (InhA). This enzyme is crucial for the fatty acid elongation cycle in Mycobacterium tuberculosis. By inhibiting this enzyme, this compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cells .

Comparaison Avec Des Composés Similaires

o-Phenylphenol (OPP)

2-(4-Octylphenyl)acetic Acid

- Molecular Weight : 248.36 g/mol

- Structure : Octyl-substituted phenyl ring with a carboxylic acid group .

- Key Properties :

- Higher solubility in alkaline conditions due to ionizable carboxylic acid.

- Applications in chemical synthesis (e.g., surfactants, drug intermediates).

- Comparison: Functional Groups: The carboxylic acid in 2-(4-Octylphenyl)acetic acid increases polarity and reactivity compared to this compound’s phenol group. Bioactivity: Phenolic derivatives like this compound may exhibit stronger antimicrobial effects than carboxylic acid analogs .

2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

- Molecular Weight : 232.07 g/mol

- Structure : Fluorinated alcohol with a short carbon chain .

- Key Properties :

- Extremely low solubility in water but high chemical stability due to fluorine atoms.

- Used in specialty surfactants and fluoropolymer synthesis.

- Comparison: Fluorine vs. Octyl: Fluorination confers thermal/chemical resistance, while the octyl chain in this compound enhances hydrophobicity without fluorine’s environmental persistence concerns. Toxicity: Fluorinated alcohols may pose higher bioaccumulation risks compared to phenolic derivatives .

Data Table: Comparative Analysis

Research Findings and Implications

- Antimicrobial Efficacy: OPP’s efficacy as a disinfectant is well-documented, but this compound’s extended alkyl chain may improve lipid bilayer penetration, enhancing activity against resistant pathogens .

- Environmental Impact: Fluorinated compounds like Octafluoro-1-pentanol raise concerns about persistence, whereas phenolic derivatives may degrade more readily .

- Synthetic Flexibility: The carboxylic acid group in 2-(4-Octylphenyl)acetic acid allows for versatile derivatization, but phenol-based compounds like this compound offer distinct redox properties for niche applications .

Q & A

Basic Research Questions

Q. What safety protocols are essential when handling 5-Octyl-2-phenoxyphenol in laboratory settings?

- Methodological Answer : Implement strict personal protective equipment (PPE) including nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with soap and water, and consult a physician if irritation persists. For spills, neutralize with inert absorbents and dispose of according to hazardous waste regulations. Regularly inspect gloves and equipment for integrity .

Q. How can researchers ensure accurate characterization of this compound’s purity and structure?

- Methodological Answer : Combine multiple analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm molecular structure and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (>98%).

- Mass Spectrometry (MS) : Compare experimental m/z values with theoretical molecular weight (e.g., this compound: ~290 g/mol). Cross-validate results with spectral databases like PubChem .

Q. What environmental exposure controls are recommended for this compound?

- Methodological Answer : Monitor airborne concentrations using gas chromatography (GC) with flame ionization detection. Ensure laboratory ventilation systems meet OSHA standards (≥8 air changes/hour). Store the compound in sealed, labeled containers away from oxidizers and acids to prevent reactive degradation .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hours.

- Analysis : Quantify degradation products via LC-MS/MS. Use Arrhenius plots to model thermal degradation kinetics.

- Contradiction Resolution : If data conflicts (e.g., unexpected stability at high pH), repeat trials under inert atmospheres to rule out oxidation interference .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from Scopus and PubMed using inclusion criteria (e.g., IC50 values <10 µM). Apply statistical tools (e.g., ANOVA) to identify outliers.

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., cell line: HepG2, exposure time: 24h). Cross-check metabolite profiles using HPLC-UV to confirm compound integrity during assays .

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to cytochrome P450 enzymes. Set grid parameters to cover active sites (e.g., 25 Å).

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Validate predictions with in vitro enzyme inhibition assays.

- Data Interpretation : Compare computed binding energies (-ΔG) with experimental IC50 values to refine models .

Q. What methodologies optimize synthetic routes for this compound to minimize byproducts?

- Methodological Answer :

- Stepwise Synthesis : Start with phenol alkylation using 1-bromooctane under basic conditions (K2CO3, DMF, 80°C). Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-alkylated derivatives). Adjust stoichiometry (1:1.2 molar ratio of phenol to alkylating agent) and reaction time (≤6h) to suppress unwanted pathways .

Q. How should researchers document and share spectral data for this compound to enhance reproducibility?

- Methodological Answer :

- Data Deposition : Upload NMR, HPLC, and XRD data to public repositories (e.g., Cambridge Structural Database, CCDC). Include experimental parameters (e.g., solvent, temperature).

- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable). Reference datasets using DOI or accession numbers (e.g., CCDC 1960994) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.